
2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dimethylchromen-4-one, which can be obtained through the cyclization of appropriate precursors.
Morpholin-4-ium-4-ylmethyl Group Introduction: The morpholin-4-ium-4-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2,3-dimethylchromen-4-one with morpholine in the presence of a suitable catalyst and solvent.
Chloride Addition: The final step involves the addition of chloride to form the chloride salt of the compound. This can be achieved by reacting the intermediate product with hydrochloric acid or another chloride source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize environmental impact.
化学反応の分析
Types of Reactions
2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It is employed in biological assays to investigate its effects on various biological pathways and cellular processes.
Medicine: The compound has potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but lacking the morpholin-4-ium-4-ylmethyl group.
Coumarin: A naturally occurring compound with a similar chromen-4-one core structure.
Flavonoids: A class of compounds with similar structural features and diverse biological activities.
Uniqueness
2,3-Dimethyl-6-(morpholin-4-ium-4-ylmethyl)chromen-4-one chloride is unique due to the presence of the morpholin-4-ium-4-ylmethyl group, which enhances its chemical stability, solubility, and potential biological activities compared to its analogs.
特性
CAS番号 |
100895-54-3 |
|---|---|
分子式 |
C16H20ClNO3 |
分子量 |
309.79 g/mol |
IUPAC名 |
2,3-dimethyl-6-(morpholin-4-ylmethyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C16H19NO3.ClH/c1-11-12(2)20-15-4-3-13(9-14(15)16(11)18)10-17-5-7-19-8-6-17;/h3-4,9H,5-8,10H2,1-2H3;1H |
InChIキー |
VYDKWJGTZPEKSG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)CN3CCOCC3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



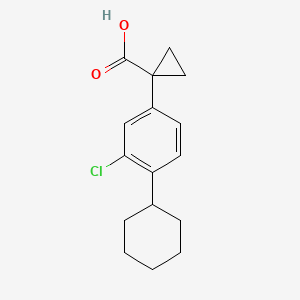

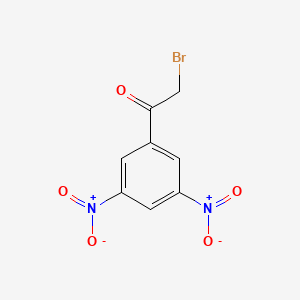
![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
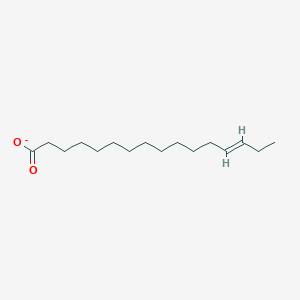
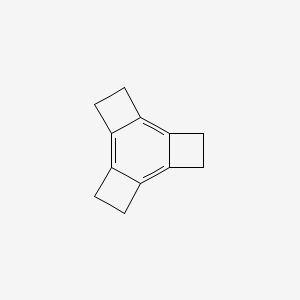
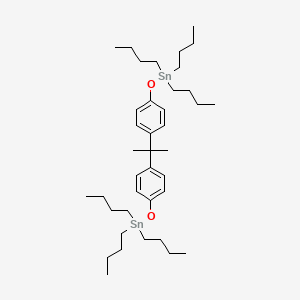
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
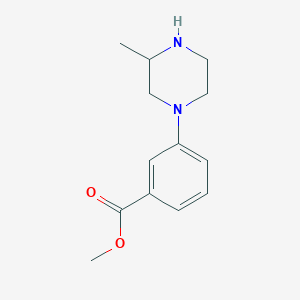
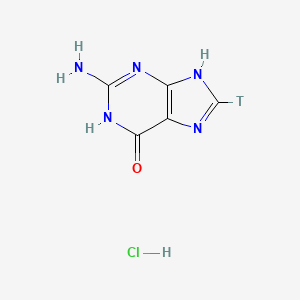
![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)


